5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1248153-52-7
VCID: VC3075199
InChI: InChI=1S/C11H13N3O/c1-3-8-7(2)13-11(14-10(8)12)9-5-4-6-15-9/h4-6H,3H2,1-2H3,(H2,12,13,14)
SMILES: CCC1=C(N=C(N=C1N)C2=CC=CO2)C
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine

CAS No.: 1248153-52-7

Cat. No.: VC3075199

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine - 1248153-52-7

Specification

CAS No. 1248153-52-7
Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 5-ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine
Standard InChI InChI=1S/C11H13N3O/c1-3-8-7(2)13-11(14-10(8)12)9-5-4-6-15-9/h4-6H,3H2,1-2H3,(H2,12,13,14)
Standard InChI Key MALVQSWMSUFZDF-UHFFFAOYSA-N
SMILES CCC1=C(N=C(N=C1N)C2=CC=CO2)C
Canonical SMILES CCC1=C(N=C(N=C1N)C2=CC=CO2)C

Introduction

Chemical Structure and Identification

Structural Components

5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine consists of a pyrimidine ring as its core scaffold with four distinct substituents. The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structural arrangement provides multiple sites for potential interactions with biological systems and opportunities for further chemical modifications. The specific arrangement of substituents creates a unique electronic and steric environment that would influence its chemical behavior and potential applications.

The substituent pattern includes a furan-2-yl group at position 2, which adds another aromatic heterocycle to the molecule. Position 4 bears an amino group, which can serve as both a hydrogen bond donor and acceptor. At position 5, an ethyl chain contributes hydrophobic character, while position 6 contains a methyl group that further enhances hydrophobicity on that side of the molecule.

Table 1: Structural Analysis of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine

PositionSubstituentStructural Contribution
1-Ring nitrogen (pyrimidine)
2Furan-2-ylAromatic oxygen heterocycle
3-Ring nitrogen (pyrimidine)
4Amino (-NH₂)Hydrogen bond donor/acceptor
5Ethyl (-CH₂CH₃)Hydrophobic group
6Methyl (-CH₃)Hydrophobic group

Molecular Parameters

Based on the structural composition, several key molecular parameters can be calculated:

  • Molecular formula: C₁₃H₁₅N₃O

  • Calculated molecular weight: 229.28 g/mol

  • Degree of unsaturation: 8 (calculated from the molecular formula)

Similar heterocyclic compounds typically have various identifiers for database registration purposes. For example, search result lists "IUPAC Name, InChI, InChIKey, SMILES" for a related compound. Such identifiers would be expected for our target compound as well, facilitating its recognition and registration in chemical databases.

Comparative Structural Analysis

Related Heterocyclic Compounds

Several compounds in the search results share partial structural similarities with our target molecule, providing valuable context for understanding its potential properties.

Table 2: Comparison with Structurally Related Compounds

CompoundStructural SimilaritiesKey DifferencesReferences
5-acetyl-2-(furan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-oneFuran-2-yl at position 2; Methyl at position 6Acetyl vs. ethyl at position 5; Carbonyl vs. amine at position 4
6-(5-((ethylamino)methyl)furan-2-yl)-N-neopentylquinazolin-4-amineContains furan moiety and nitrogen heterocycleQuinazoline vs. pyrimidine core; Different substitution pattern
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3...Furan-pyrimidine structural motifDifferent substituents; Oxo group vs. amine

Significance of Structural Features

The pyrimidine core of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine is particularly significant. Pyrimidine rings are found in many biological molecules including nucleic acids, making derivatives of this heterocycle interesting from both synthetic and medicinal chemistry perspectives. The presence of the furan ring at position 2 introduces another heterocyclic system with its own unique electronic properties and potential for interactions with biological targets.

The amino group at position 4 provides a site for hydrogen bonding, which could be important for interactions with biological receptors or other small molecules. The ethyl and methyl groups at positions 5 and 6, respectively, contribute hydrophobicity and could influence the compound's solubility and membrane permeability, both crucial factors for potential biological activity.

Theoretical Physicochemical Properties

Physical State and Appearance

Based on the molecular structure and comparisons with similar heterocyclic compounds, several physical properties can be predicted:

  • Physical state: Likely a solid at room temperature

  • Appearance: Potentially a crystalline powder

  • Color: Probably white to off-white

This prediction is supported by search result , which describes a related heterocyclic compound as a "powder." Additionally, many pyrimidine derivatives with similar molecular weights exist as solids at ambient conditions.

Predicted Physicochemical Parameters

Several key physicochemical parameters can be estimated based on the compound's structure:

Table 3: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Weight229.28 g/molCalculated from molecular formula C₁₃H₁₅N₃O
LogP~2.0-3.0Based on balance of hydrophilic and hydrophobic groups
Hydrogen Bond Donors2 (from -NH₂)Structural feature
Hydrogen Bond Acceptors4 (N atoms and O atom)Structural feature
Topological Polar Surface Area~50-70 ŲEstimated from functional groups
Melting Point~150-200°CBased on similar heterocyclic compounds in

These parameters are particularly significant for predicting the compound's behavior in biological systems and its potential pharmaceutical properties. The moderate LogP value suggests a balance between hydrophilicity and hydrophobicity, which is favorable for oral bioavailability in drug candidates. The hydrogen bonding capacity indicates potential for specific interactions with biological targets.

Solubility Profile

The combination of polar functional groups (pyrimidine nitrogens, amino group, and furan oxygen) with non-polar moieties (ethyl and methyl groups) suggests:

  • Moderate solubility in polar organic solvents such as methanol, ethanol, and acetone

  • Limited water solubility due to the presence of hydrophobic groups

  • Good solubility in aprotic polar solvents like DMSO and DMF, which are commonly used for biological assays

This solubility profile would be advantageous for both synthetic manipulation and potential biological testing of the compound.

Spectroscopic Characterization

Spectroscopic MethodExpected FeaturesTheoretical Basis
IR SpectroscopyN-H stretching: ~3300-3500 cm⁻¹
C=N stretching: ~1600-1650 cm⁻¹
C=C stretching: ~1450-1600 cm⁻¹
C-O-C stretching: ~1020-1250 cm⁻¹
Functional groups present in the molecule
¹H-NMRFuran H: ~6.0-7.5 ppm
NH₂: ~4.5-6.0 ppm (broad)
CH₂ (ethyl): ~2.5-3.0 ppm (q)
CH₃ (ethyl): ~1.0-1.5 ppm (t)
CH₃ (at C-6): ~2.0-2.5 ppm (s)
Chemical environment of each proton type
¹³C-NMRAromatic C: ~110-160 ppm
Ethyl CH₂: ~25-30 ppm
Methyl C: ~15-20 ppm
Ethyl CH₃: ~10-15 ppm
Chemical environment of each carbon
Mass SpectrometryMolecular ion peak: m/z 229
Potential fragments: loss of ethyl (m/z 200), furan fragmentation
Molecular weight and potential fragmentation patterns

Search result describes spectroscopic analysis of a related compound, mentioning "FTIR, HRESI-MS, 1H-, APT-, and 2D NMR spectral data," indicating that similar analytical techniques would be appropriate for characterizing our target compound. The spectroscopic data would provide confirmation of the compound's structure and purity, which would be essential for any application in research or development.

Spectral Interpretation Considerations

The ¹H-NMR spectrum would be particularly informative, as it would show distinctive signals for each type of proton environment. The furan ring protons would appear in the aromatic region, typically showing a characteristic pattern of two doublets. The amino group protons might show temperature and concentration-dependent behavior in NMR experiments, potentially appearing as a broad signal due to exchange phenomena.

In the ¹³C-NMR spectrum, the carbons of the pyrimidine ring would show characteristic chemical shifts, with the carbons attached to nitrogen appearing more downfield. The quaternary carbon at position 2 (attached to the furan ring) would be expected to show a distinctive chemical shift due to its unique electronic environment.

StepReagentsConditionsReference Basis
1Furan-2-carbaldehyde + appropriate β-ketoester + guanidine derivativeReflux in alcohol with base catalystBased on
2Product from step 1 + modification reagentsConditions to achieve correct substitution patternTheoretical

The advantage of this approach would be its efficiency, potentially allowing the construction of the core structure with multiple substituents in a single operation.

Sequential Approach

Alternatively, a stepwise synthesis might be considered:

Table 6: Potential Sequential Synthetic Approach

StepTransformationPotential ReagentsReference Basis
1Formation of pyrimidine coreAppropriate starting materialsGeneral heterocyclic synthesis
2Introduction of furan-2-yl at position 2Cross-coupling reaction (e.g., Suzuki coupling)Common synthetic methodology
3Functionalization at positions 4, 5, and 6Selective reagents for each positionTheoretical

Search result describes a procedure involving:
"A mixture of 4-hydroxy-6-methylpyran-2-one (10 mmol), 2,6-dichlorobenzaldehyde (10 mmol), ethyl cyanacetate (10 mmol) and 4-(dimethylamino)pyridine (DMAP) (1 mmol) in ethanol (100 mL) was refluxed for 2–3 h and then cooled to room temperature."

This suggests that refluxing appropriate starting materials in ethanol with a suitable catalyst might be a viable approach for creating heterocyclic structures like our target compound.

Purification Considerations

Based on search result , which describes "After filtering the precipitates, they were sequentially washed with ice-cooled water and ethanol and then dried under a vacuum," similar purification methods might be applicable for our target compound.

The purification strategy would likely include:

  • Filtration if the compound precipitates from the reaction mixture

  • Washing with appropriate solvents to remove impurities

  • Recrystallization from suitable solvent systems

  • Column chromatography for final purification if necessary

  • Characterization by spectroscopic methods to confirm purity and structure

Potential ApplicationStructural RationaleReference Context
Antimicrobial activityPyrimidine core with specific substituentsCommon for similar heterocycles
Enzyme inhibitionHydrogen-bonding capabilities through amino groupGeneral medicinal chemistry principles
Anti-inflammatory propertiesCombination of aromatic systemsObserved in related compounds
Receptor modulationBalanced hydrophilic/hydrophobic profileDrug design principles

The presence of the furan ring is particularly noteworthy, as furan-containing compounds often exhibit interesting biological properties. Search result describes a compound containing both furan and quinazoline moieties, suggesting research interest in such structural combinations for biological applications.

Synthetic Chemistry Applications

From search result , which lists various heterocyclic building blocks, we can infer that compounds like 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine might serve as:

  • Building blocks for more complex molecules

  • Model compounds for studying structure-activity relationships

  • Intermediates in the synthesis of pharmaceuticals

  • Ligands for coordination chemistry

  • Substrates for developing new synthetic methodologies

The presence of multiple functional groups provides opportunities for selective reactions, making such compounds valuable tools in the development of synthetic methods.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator